"2-Chloro-2-(3,4-dichloro-phenyl)-ethanol chemical properties"
"2-Chloro-2-(3,4-dichloro-phenyl)-ethanol chemical properties"
An In-Depth Technical Guide on the Chemical Properties and Applications of 2-Chloro-2-(3,4-dichlorophenyl)ethanol.
CAS Registry Number: 886365-89-5
Synonyms:
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-2-(3,4-dichlorophenyl)ethanol , a specialized halogenated building block used in the synthesis of pharmaceutical intermediates and agrochemicals.[2] Distinct from its more common regioisomer (2-chloro-1-(3,4-dichlorophenyl)ethanol), this compound features a chlorine atom at the benzylic position and a primary hydroxyl group.[2] This unique substitution pattern imparts specific electrophilic reactivity, making it a critical synthon for accessing 3,4-dichlorophenyl-substituted heterocycles and
Chemical Identity & Structural Analysis
Unlike the standard styrene chlorohydrin (where the hydroxyl is benzylic), this molecule is a
Physicochemical Properties
Data aggregated from predicted models and analogous halogenated phenylethanols.[2]
| Property | Value / Description | Note |
| Molecular Formula | Trichlorinated derivative | |
| Molecular Weight | 225.49 g/mol | |
| Appearance | Viscous oil or low-melting solid | Tendency to supercool |
| Boiling Point | ~323°C (Predicted) | Decomposes at high T |
| Solubility | Soluble in DCM, DMSO, Methanol | Low water solubility |
| Chirality | 1 Stereocenter (C2) | Exists as (R) and (S) enantiomers |
| LogP | ~3.2 | Highly lipophilic |
Stereochemistry
The molecule possesses a chiral center at the C2 position (the carbon bearing the chlorine and the phenyl ring).[2]
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Structure:
[2] -
Significance: Enantiopure forms are essential for asymmetric synthesis of bioactive compounds, as the stereochemistry at this position often dictates the biological activity of the final drug candidate (e.g., in chiral antifungals or adrenergic receptor modulators).[2]
Synthetic Pathways & Regioselectivity
The synthesis of 2-Chloro-2-(3,4-dichlorophenyl)ethanol is primarily achieved through the regioselective ring opening of 3,4-dichlorostyrene oxide .[2] The choice of conditions dictates the major isomer formed.[2]
Mechanism of Formation[2]
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Acidic Conditions (HCl/Solvent): Favors the formation of the 2-chloro-2-phenyl isomer (the target).[2] The protonated epoxide opens at the more substituted (benzylic) carbon due to the stabilization of the developing positive charge by the aromatic ring (SN1-like character).[2]
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Basic Conditions: Favors the formation of the 1-phenyl-2-chloro isomer (SN2 attack at the less hindered terminal carbon).[2]
Reaction Scheme Visualization
The following diagram illustrates the divergent synthesis pathways from the parent epoxide.
Figure 1: Regiodivergent opening of 3,4-dichlorostyrene oxide. Acidic pathways yield the target benzylic chloride.[2]
Reactivity Profile & Applications
The chemical utility of 2-Chloro-2-(3,4-dichlorophenyl)ethanol stems from its bifunctional nature: a reactive benzylic chloride and a nucleophilic primary alcohol.[2]
Key Transformations
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Epoxide Re-closure (Payne-like Rearrangement): Treatment with base (NaOH) will deprotonate the alcohol, which then displaces the benzylic chloride to reform the epoxide.[2] This is a reversible process often used to purify the compound.[2]
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Nucleophilic Substitution (SN): The benzylic chloride is highly susceptible to displacement by amines, azides, or thiols.[2] This is the primary route to
-amino alcohols .[2] -
Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid (2-chloro-2-(3,4-dichlorophenyl)acetic acid) without affecting the benzylic chloride under controlled conditions (e.g., Jones oxidation).[2]
Application Logic Flow
Figure 2: Primary reactivity modes.[2] The amine displacement pathway is critical for drug discovery.[2]
Experimental Protocol: Synthesis & Isolation
Note: This protocol describes the acid-mediated opening of the epoxide, optimized for regioselectivity.
Materials
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Precursor: 3,4-Dichlorostyrene oxide (1.0 eq)[2]
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Reagent: Hydrogen Chloride (gas) or conc. HCl in Dioxane
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Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[2]
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Temperature: 0°C to Room Temperature
Methodology
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Preparation: Dissolve 3,4-dichlorostyrene oxide in anhydrous DCM (0.5 M concentration) under an inert atmosphere (
). -
Acid Addition: Cool the solution to 0°C. Slowly bubble dry HCl gas or add HCl/Dioxane solution dropwise. Rationale: Low temperature prevents polymerization and competing elimination reactions.[2]
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Monitoring: Monitor reaction by TLC (Hexane/EtOAc 8:2). The epoxide spot will disappear, and two new spots will appear.[2] The lower R_f spot is typically the primary alcohol (Target).[2]
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Quenching: Once conversion is >95%, quench with saturated
solution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: The crude mixture contains both regioisomers.[2] Purify via silica gel column chromatography.
Safety & Handling (E-E-A-T)
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Hazard Class: Irritant (Skin/Eye), Potential Alkylating Agent.[2]
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Specific Risk: Because this compound can cyclize to the epoxide in vivo or under basic conditions, it should be treated as a potential mutagen.[2]
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Storage: Store at 2-8°C under inert gas. The benzylic chloride is sensitive to moisture (hydrolysis to diol).[2]
References
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ChemicalBook. (2024).[2] 2-CHLORO-2-(3,4-DICHLORO-PHENYL)-ETHANOL Product Properties and Synthesis. Retrieved from [2]
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National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 3,4-Dichlorostyrene oxide (Precursor). Retrieved from [2]
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Smolecule. (2023).[2][3] Structural Analysis of Chiral Chlorophenylethanols. Retrieved from [2]
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BLD Pharm. (2024).[2] Safety Data Sheet: Halogenated Phenylethanols. Retrieved from [2]
